Dimethyl sulfoxide-13C2

Vue d'ensemble

Description

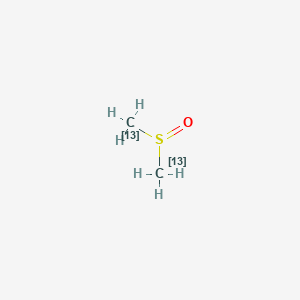

Dimethyl sulfoxide-13C2, also known as DMSO-13C2 or Methyl sulfoxide-13C2, is a variant of Dimethyl sulfoxide (DMSO) where the carbon atoms are replaced with Carbon-13 isotopes . It has a molecular weight of 80.12 and a linear formula of (13CH3)2SO .

Molecular Structure Analysis

The molecular structure of Dimethyl sulfoxide-13C2 is similar to that of regular DMSO, with the only difference being the replacement of carbon atoms with Carbon-13 isotopes . The structure consists of two hydrophobic methyl groups and one strongly polar sulfoxide group .Chemical Reactions Analysis

DMSO is known to participate in a variety of chemical reactions. For instance, it can be reduced to dimethyl sulfide (DMS) in the presence of iron chloride and sodium borohydride . Additionally, DMSO has been increasingly favored as a synthon in organic chemistry .It has a refractive index of 1.479, a boiling point of 189 °C, a melting point of 18.4 °C, and a density of 1.129 g/mL at 25 °C . It also has a mass shift of M+2 .

Applications De Recherche Scientifique

1. Modulation of Brain Metabolism

Dimethyl Sulfoxide (DMSO) has been utilized in neuroscience research due to its ability to enhance the solubility and transport of ligands in biological systems. A study found that even very low concentrations of DMSO can influence brain metabolism, as evidenced by increased metabolic rates when using [3-13C]pyruvate and D-[1-13C]glucose as substrates. This highlights the need for careful evaluation when using DMSO in metabolic experiments (Nasrallah et al., 2008).

2. Enhancement in Dynamic Nuclear Polarization

DMSO's role in dynamic nuclear polarization (DNP) experiments, particularly in forming a glassy matrix, has been significant. A study demonstrated that 13C-labeled DMSO can decrease the polarization build-up time in pyruvate within a DMSO glassing solution, indicating its potential in improving DNP efficiency (Lumata et al., 2011).

3. Impact on Cellular Processes

DMSO can induce significant changes in cellular processes, even at low concentrations. Studies have shown its impact on cellular structures like proteins and nucleic acids, affecting gene expression, differentiation, and epigenetic alterations. This emphasizes the importance of considering DMSO's effects in experimental outcomes (Tunçer et al., 2018).

4. Cryoprotectant Properties

DMSO is known for its cryoprotective properties, crucial for successful cryopreservation. Its ability to depress the freezing point and influence the water content in solutions is vital in cryobiology (Weng et al., 2011).

5. Solvent and Synthon in Organic Chemistry

In organic chemistry, DMSO acts as a solvent and synthon, helping in various synthetic transformations. It has been used for methylthiomethylation, methylation, methylenation, and other processes, demonstrating its versatility in chemical synthesis (Jones-Mensah et al., 2016).

Safety And Hazards

Dimethyl sulfoxide-13C2 is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, immediate medical attention is advised .

Propriétés

IUPAC Name |

(113C)methylsulfinyl(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDPXIOMUYVGZ-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480422 | |

| Record name | Dimethyl sulfoxide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl sulfoxide-13C2 | |

CAS RN |

136321-15-8 | |

| Record name | Dimethyl sulfoxide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)